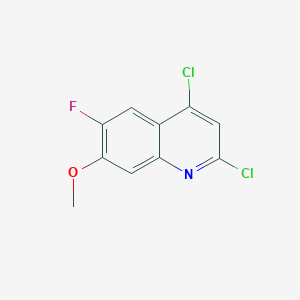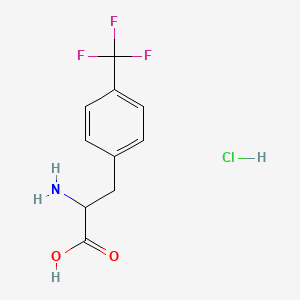
H-Phe(4-CF3)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Phe(4-CF3)-OH, also known as 4-(trifluoromethyl)phenylalanine, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the para position of the phenyl ring. The trifluoromethyl group imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe(4-CF3)-OH typically involves the introduction of the trifluoromethyl group into the phenylalanine structure. One common method is the direct trifluoromethylation of phenylalanine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, biocatalytic methods using engineered enzymes have been explored for the selective introduction of the trifluoromethyl group, offering a greener alternative to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
H-Phe(4-CF3)-OH can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted phenylalanine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce difluoromethyl derivatives. Substitution reactions can lead to a variety of substituted phenylalanine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
H-Phe(4-CF3)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a probe to study reaction mechanisms.
Biology: The compound is incorporated into peptides and proteins to study their structure and function, particularly in the context of protein engineering and drug design.
Medicine: this compound is explored for its potential therapeutic applications, including as a component of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which H-Phe(4-CF3)-OH exerts its effects is largely dependent on its incorporation into larger molecular structures. The trifluoromethyl group can influence the electronic properties of the phenyl ring, affecting interactions with molecular targets such as enzymes or receptors. This can lead to changes in binding affinity, specificity, and overall biological activity. The exact pathways involved vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
H-Phe(4-CF3)-OH can be compared with other phenylalanine derivatives, such as:
H-Phe(4-CH3)-OH: This compound has a methyl group instead of a trifluoromethyl group, resulting in different electronic and steric properties.
H-Phe(4-NO2)-OH: The nitro group imparts distinct electronic effects compared to the trifluoromethyl group, leading to different reactivity and applications.
H-Phe(4-OH)-OH: The hydroxyl group provides different hydrogen bonding capabilities and reactivity compared to the trifluoromethyl group.
The uniqueness of this compound lies in the trifluoromethyl group’s ability to enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H11ClF3NO2 |
|---|---|
Molekulargewicht |
269.65 g/mol |
IUPAC-Name |
2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
InChI-Schlüssel |
GIZOSPMXOKBQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


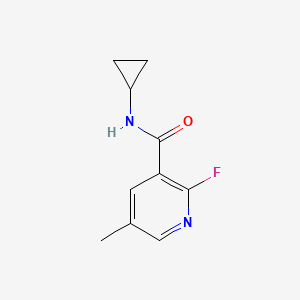
![5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15094053.png)
![2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B15094059.png)
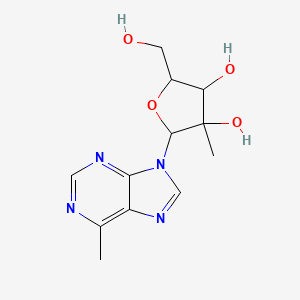
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
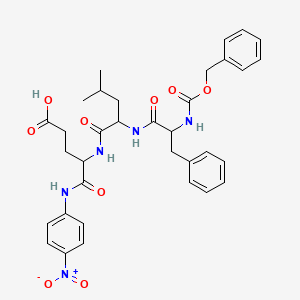
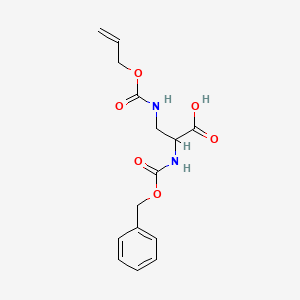
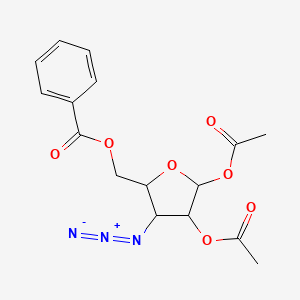
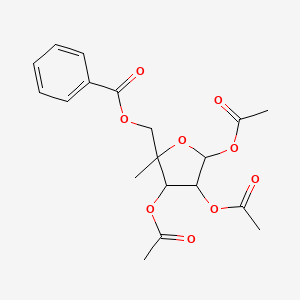
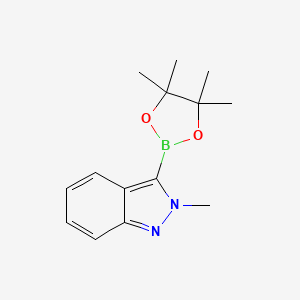
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
![N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine](/img/structure/B15094152.png)
